molecular formula C15H18N4O2 B2626145 4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]morpholine CAS No. 1326874-51-4

4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]morpholine

Cat. No.: B2626145
CAS No.: 1326874-51-4
M. Wt: 286.335
InChI Key: PDTTULRLHMZJMB-UHFFFAOYSA-N
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Description

4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]morpholine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a morpholine ring, and an ethylphenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]morpholine typically involves multi-step organic reactions. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by the introduction of the morpholine and ethylphenyl groups through subsequent reactions. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like sodium azide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]morpholine
  • 4-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]morpholine
  • 4-[1-(4-bromophenyl)-1H-1,2,3-triazole-4-carbonyl]morpholine

Uniqueness

4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]morpholine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

[1-(4-ethylphenyl)triazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-2-12-3-5-13(6-4-12)19-11-14(16-17-19)15(20)18-7-9-21-10-8-18/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTTULRLHMZJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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